2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole
Overview
Description
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClF3NO and its molecular weight is 275.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .
Biochemical Pathways
For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi .
Result of Action
For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The stability and reactivity of similar organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSFZMISAANMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437052 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174258-39-0 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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